

Cinchonidine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Cinchonidine

Cat. No.: B190817

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Abstract

Cinchonidine is a naturally occurring Cinchona alkaloid, stereoisomerically related to cinchonine, that has garnered significant attention in the fields of organic chemistry and pharmacology. Its unique stereochemistry makes it a valuable chiral catalyst in asymmetric synthesis, enabling the stereoselective production of complex molecules. Furthermore, **Cinchonidine** exhibits notable biological activities, including its historical use as an antimalarial agent and its more recently explored role as an inhibitor of the serotonin transporter and a modulator of key cellular signaling pathways. This technical guide provides an in-depth overview of **Cinchonidine**, focusing on its physicochemical properties, molecular structure, and key applications in research and drug development. Detailed experimental protocols for its use in asymmetric synthesis and for studying its biological effects are provided, along with visualizations of its mechanism of action.

Core Data and Physicochemical Properties

Cinchonidine is a white crystalline powder with the chemical formula $C_{19}H_{22}N_2O$.^{[1][2][3]} It is soluble in ethanol, ether, acetone, benzene, and chloroform, but only slightly soluble in cold water.^[4] Key identifying information and physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for **Cinchonidine**

Identifier	Value
CAS Number	485-71-2[5]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O
Molecular Weight	294.39 g/mol
IUPAC Name	(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Synonyms	(-)-Cinchonidine, Cinchovatine, α-Quinidine

Table 2: Physicochemical Properties of **Cinchonidine**

Property	Value
Melting Point	204-206 °C
Boiling Point	464.5 °C at 760 mmHg
Density	1.2 g/cm ³
Solubility in Water	0.25 g/L (20 °C)
Specific Optical Rotation	[α] ²⁰ /D -105° to -115° (c=1 in Ethanol)

Molecular Structure

Cinchonidine's structure is characterized by a quinoline ring linked to a quinuclidine bicyclic system. The specific stereochemistry at the C8 and C9 positions is crucial for its catalytic activity and biological function.

Cinchonidine Molecular Structure

Figure 1: 2D Structure of **Cinchonidine**

Applications in Research and Drug Development

Asymmetric Synthesis

Cinchonidine and its derivatives are widely used as organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds. These reactions include, but are not limited to, aldol reactions, Michael additions, and alkylations. The bifunctional nature of **Cinchonidine**, with its basic quinuclidine nitrogen and the hydroxyl group, allows it to activate both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the reaction.

Serotonin Transporter Inhibition

Cinchonidine has been identified as a weak inhibitor of the serotonin transporter (SERT). This interaction is stereoselective, with **Cinchonidine** and its stereoisomers exhibiting different potencies. This property makes it a useful tool for studying the structure and function of SERT and for the development of novel antidepressants.

Modulation of the PI3K/AKT Signaling Pathway

Recent research has shown that **Cinchonidine** can alleviate cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway. This protective effect is achieved by inhibiting the accumulation of reactive oxygen species (ROS) and subsequent apoptosis of hair cells in the cochlea.

Experimental Protocols

Asymmetric Aldol Reaction using Cinchonidine-derived Catalyst

This protocol is a representative example of an asymmetric aldol reaction catalyzed by a **Cinchonidine** derivative.

Materials:

- **Cinchonidine**-derived catalyst (e.g., a 9-amino-9-deoxy-epi-**cinchonidine** derivative)
- Aldehyde
- Ketone
- Anhydrous solvent (e.g., toluene, THF)

- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware and stirring equipment

Procedure:

- To a flame-dried flask under an inert atmosphere, add the **Cinchonidine**-derived catalyst (typically 5-10 mol%).
- Add the anhydrous solvent and stir until the catalyst is fully dissolved.
- Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).
- Add the aldehyde to the reaction mixture and stir for 5-10 minutes.
- Slowly add the ketone to the reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired aldol product.
- Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a method to assess the inhibitory effect of **Cinchonidine** on SERT using a radiolabeled substrate.

Materials:

- HEK293 cells stably expressing human SERT (hSERT) or rat brain synaptosomes
- [³H]5-HT (radiolabeled serotonin)
- **Cinchonidine**
- Assay buffer (e.g., Krebs-HEPES buffer)
- Scintillation cocktail
- Liquid scintillation counter
- 96-well plates

Procedure:

- Cell/Synaptosome Preparation: Seed hSERT-expressing HEK293 cells in 96-well plates and culture until confluent. Alternatively, prepare fresh rat brain synaptosomes.
- Assay Setup:
 - Wash the cells or synaptosomes with pre-warmed assay buffer.
 - Prepare serial dilutions of **Cinchonidine** in the assay buffer.
 - Prepare a solution of [³H]5-HT in the assay buffer.
- Inhibition Assay:
 - Pre-incubate the cells or synaptosomes with varying concentrations of **Cinchonidine** for a defined period (e.g., 10-20 minutes) at 37 °C.
 - Initiate the uptake reaction by adding the [³H]5-HT solution to each well.
 - Incubate for a short period (e.g., 5-10 minutes) at 37 °C to allow for uptake.
- Termination and Lysis:

- Terminate the uptake by rapidly washing the wells with ice-cold assay buffer.
- Lyse the cells or synaptosomes using a suitable lysis buffer.
- Quantification:
 - Transfer the lysate to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor like fluoxetine) from the total uptake.
 - Plot the percentage of inhibition against the logarithm of **Cinchonidine** concentration to determine the IC₅₀ value.

Investigation of PI3K/AKT Signaling Pathway by Western Blot

This protocol outlines the steps to analyze the effect of **Cinchonidine** on the phosphorylation status of PI3K and AKT.

Materials:

- Cell line of interest (e.g., HEI-OC1 cells)
- **Cinchonidine**
- Cisplatin (or other stimulus)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus

- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment: Culture cells to the desired confluency and treat with **Cinchonidine** for a specific duration, followed by stimulation with cisplatin if applicable.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.
- Western Blotting: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Immunofluorescence Staining of Myosin VIIa in Cochlear Explants

This protocol describes the visualization of hair cells in cochlear explants using an antibody against Myosin VIIa.

Materials:

- Neonatal mouse cochlear explants
- **Cinchonidine** and cisplatin (for treatment)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody (rabbit anti-Myosin VIIa)
- Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Procedure:

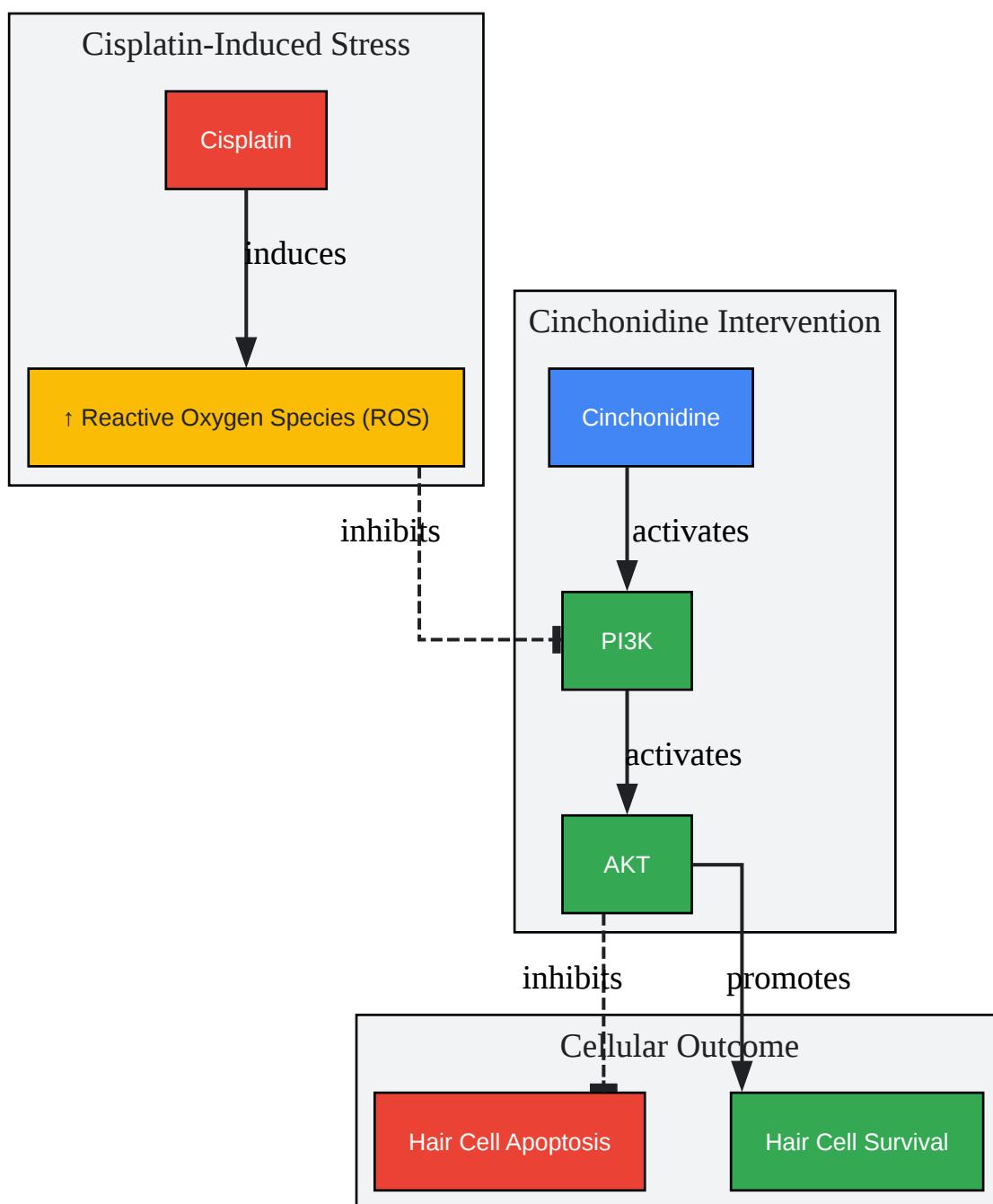
- Explant Culture and Treatment: Culture neonatal mouse cochlear explants and treat them with **Cinchonidine** and/or cisplatin as per the experimental design.

- Fixation: Fix the explants with 4% paraformaldehyde for 1-2 hours at room temperature.
- Permeabilization: Wash the explants with PBS and then permeabilize with permeabilization buffer for 30 minutes.
- Blocking: Block non-specific binding sites by incubating the explants in blocking solution for 1 hour.
- Primary Antibody Incubation: Incubate the explants with the primary anti-Myosin VIIa antibody overnight at 4 °C.
- Secondary Antibody Incubation: Wash the explants with PBS and then incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
- Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 10-15 minutes.
- Mounting: Wash the explants a final time with PBS and mount them on a glass slide using a suitable mounting medium.
- Imaging: Visualize the stained hair cells using a fluorescence microscope.

Mandatory Visualizations

Cinchonidine's Protective Role in Cisplatin-Induced Ototoxicity via PI3K/AKT Signaling

The following diagram illustrates the proposed signaling pathway by which **Cinchonidine** protects against cisplatin-induced hair cell damage.

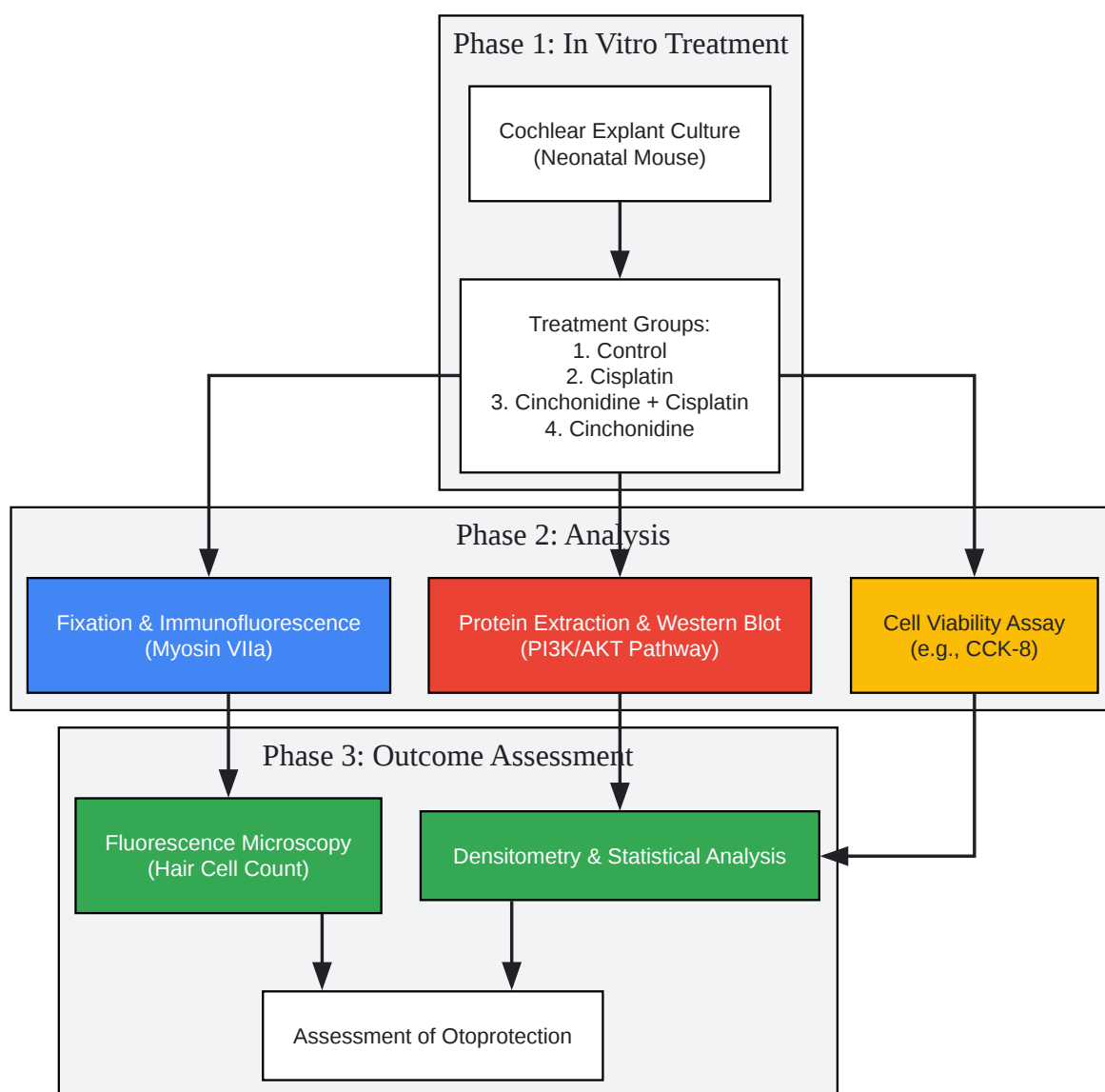


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Caption: **Cinchonidine** activates the PI3K/AKT pathway, counteracting cisplatin-induced ROS and promoting hair cell survival.

Experimental Workflow for Assessing Cinchonidine's Otoprotective Effect

The following diagram outlines the experimental workflow to investigate the protective effects of **Cinchonidine** on cochlear hair cells.



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Caption: Workflow for evaluating **Cinchonidine**'s otoprotective effects in cochlear explants.

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